molecular formula C32H35N5O5S B1669608 Crenolanib besylate CAS No. 670220-93-6

Crenolanib besylate

Katalognummer: B1669608
CAS-Nummer: 670220-93-6
Molekulargewicht: 601.7 g/mol
InChI-Schlüssel: ARQUTWAXTHJROR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of crenolanib besylate involves multiple steps, starting from the preparation of the benzimidazole coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for monitoring and control, and stringent quality assurance protocols to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Crenolanib-Besilat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine metabolische Aktivierung und Deaktivierung in biologischen Systemen unerlässlich .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Crenolanib-Besilat verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, umfassen aber im Allgemeinen kontrollierte Temperaturen, pH-Werte und Reaktionszeiten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Crenolanib-Besilat gebildet werden, umfassen seine Metaboliten, die für seine pharmakologische Aktivität entscheidend sind. Diese Metaboliten werden durch Oxidation und Reduktion der Ausgangssubstanz gebildet, was zur Bildung von aktiven und inaktiven Formen führt .

Wissenschaftliche Forschungsanwendungen

Crenolanib-Besilat hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung der Mechanismen der Tyrosinkinase-Inhibition verwendet. In der Biologie wird es verwendet, um die Rolle von Rezeptortyrosinkinasen bei der Zellsignaltransduktion und der Krebsentwicklung zu untersuchen. In der Medizin wird Crenolanib-Besilat auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krebsarten, darunter akute myeloische Leukämie, gastrointestinaler Stromatumor und Gliom, untersucht . In der Industrie wird es bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Tyrosinkinasen abzielen .

Wirkmechanismus

Crenolanib-Besilat entfaltet seine Wirkung durch selektive Hemmung der Aktivität bestimmter Tyrosinkinasen, darunter FMS-ähnliche Tyrosinkinase 3, Plättchen-abgeleiteter Wachstumsfaktorrezeptor Alpha und Plättchen-abgeleiteter Wachstumsfaktorrezeptor Beta. Diese Kinasen spielen eine entscheidende Rolle bei der Zellproliferation, Differenzierung und dem Überleben. Durch Hemmung ihrer Aktivität unterbricht Crenolanib-Besilat die Signalwege, die das Wachstum und das Überleben von Krebszellen fördern . Zu den beteiligten molekularen Zielen und Signalwegen gehören die ERK- und AKT/mTOR-Signalwege, die für das Zellwachstum und das Überleben von entscheidender Bedeutung sind .

Wissenschaftliche Forschungsanwendungen

Crenolanib besylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of tyrosine kinase inhibition. In biology, it is used to investigate the role of receptor tyrosine kinases in cell signaling and cancer progression. In medicine, this compound is being evaluated for its therapeutic potential in treating various types of cancer, including acute myeloid leukemia, gastrointestinal stromal tumor, and glioma . In industry, it is used in the development of new drugs and therapeutic agents targeting tyrosine kinases .

Wirkmechanismus

Crenolanib besylate exerts its effects by selectively inhibiting the activity of specific tyrosine kinases, including FMS-like tyrosine kinase 3, platelet-derived growth factor receptor alpha, and platelet-derived growth factor receptor beta. These kinases play a crucial role in cell proliferation, differentiation, and survival. By inhibiting their activity, this compound disrupts the signaling pathways that promote cancer cell growth and survival . The molecular targets and pathways involved include the ERK and AKT/mTOR signaling pathways, which are critical for cell growth and survival .

Biologische Aktivität

Crenolanib besylate is a potent and selective inhibitor of the fms-like tyrosine kinase 3 (FLT3) receptor, which plays a critical role in the pathogenesis of acute myeloid leukemia (AML). This article provides an overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and interactions with other drugs.

Crenolanib functions as a type I inhibitor of FLT3, specifically targeting the active conformation of the receptor. It exhibits high affinity for both wild-type and mutant forms of FLT3, including those with internal tandem duplication (ITD) and point mutations such as D835H and D835Y, which confer resistance to other FLT3 inhibitors like quizartinib and sorafenib. The binding affinities for these mutations are notably low, with Kd values reported as follows:

Mutation Kd (nM)
Wild-type FLT30.74
FLT3-D835H0.4
FLT3-D835Y0.18

These values indicate that crenolanib can effectively inhibit aberrant FLT3 signaling at clinically achievable concentrations in AML patients .

Efficacy in Clinical Trials

Crenolanib has shown promising results in various clinical trials, particularly for patients with relapsed or refractory FLT3-positive AML. A Phase II study evaluated its efficacy as a single agent in patients with activating mutations. Key findings include:

  • Response Rates : Among 69 evaluable patients, crenolanib demonstrated encouraging single-agent activity, particularly in those with FLT3-ITD and D835 mutations.
  • Safety Profile : The most common adverse events were generally grade 1-2, including nausea, vomiting, and transaminitis. Importantly, no secondary FLT3 mutations were observed in patients who relapsed after treatment .

In Vitro and In Vivo Studies

In preclinical studies, crenolanib has been assessed for its cytotoxic effects on various AML cell lines:

  • Cell Viability : Crenolanib significantly decreased the viability of Ba/F3 cells expressing FLT3-ITD and TKI-resistant mutations.
  • Xenograft Models : In mouse xenograft models, crenolanib treatment delayed engraftment of FLT3-ITD/D835H cells and prolonged survival in mice transplanted with TKI-resistant AML cell lines .

Interaction with Drug Resistance Mechanisms

One notable aspect of crenolanib's biological activity is its interaction with multidrug resistance proteins. Research indicates that crenolanib is a substrate for ABCB1 (P-glycoprotein), resulting in reduced efficacy in cells overexpressing this transporter. However, it does not appear to interact significantly with ABCG2 or ABCC1:

  • Resistance Mechanism : Approximately five-fold resistance was observed in ABCB1-overexpressing cells compared to parental lines. This resistance can be reversed by specific inhibitors like PSC-833 .

Case Studies

Several case studies have documented the clinical application of this compound:

  • Case Study 1 : A patient with relapsed FLT3-ITD AML achieved complete remission after receiving crenolanib as part of a combination therapy regimen.
  • Case Study 2 : Pediatric patients with TKI-resistant AML showed significant responses to crenolanib treatment, highlighting its potential as a salvage therapy .

Eigenschaften

IUPAC Name

benzenesulfonic acid;1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2.C6H6O3S/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;7-10(8,9)6-4-2-1-3-5-6/h2-8,13,17,19H,9-12,14-16,27H2,1H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQUTWAXTHJROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670220-93-6
Record name 4-Piperidinamine, 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670220-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crenolanib besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRENOLANIB BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4B01024K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound, 1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine (2.44 9, 5.5 mmol, 1 equivalent) and ethanol (24 mL, 10 volumes) were added to a 100 mL round bottom flask. The solution was heated to reflux to dissolve the starting material and then cooled to room temperature. A solution of benzenesulfonic acid (918 mg, 5.2 mmol, 0.95 equivalents) in ethanol (5 mL, 2 volumes) was charged and the reaction was heated to reflux for ˜30 minutes. The reaction was cooled to 20–30° C. and allowed to granulate for 16–32 hours. The material was then filtered and dried under vacuum with a slight nitrogen bleed to afford 1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine benzenesulfonate (2.8 g, 85% yield) as an off-white solid.
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
918 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crenolanib besylate
Reactant of Route 2
Reactant of Route 2
Crenolanib besylate
Reactant of Route 3
Crenolanib besylate
Reactant of Route 4
Reactant of Route 4
Crenolanib besylate
Reactant of Route 5
Crenolanib besylate
Reactant of Route 6
Crenolanib besylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.